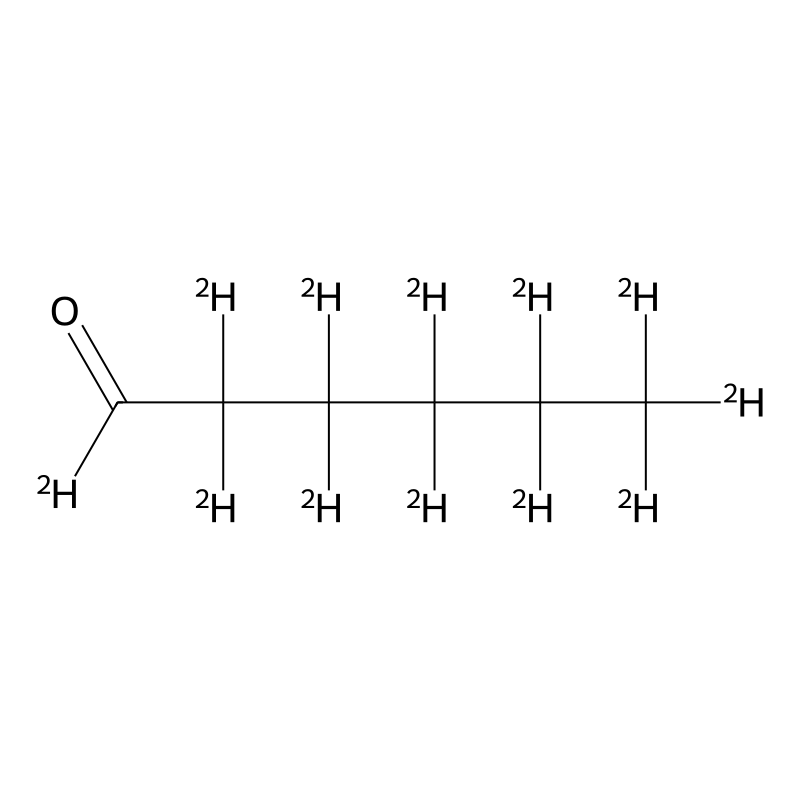Hexanal-d12

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Hexanal-d12
is a stable isotope of Hexanal, an organic compound commonly identified by its chemical formula C6H12O. This aldehyde is primarily characterized by its unique six-carbon structure and its characteristic odor, which is often compared to that of freshly cut green grass .
Food Industry
Hexanal-d12 can be used in the food industry for the detection of lipid oxidation products. It provides an insight into the oxidation and some volatiles, such as hexanal can be markers of undergoing oxidation processes . A method for hexanal determination in oil, potato chips, and mayonnaise matrices with high fat content was developed .
Pharmaceutical Industry
Chemical Industry
Hexanal-d12 could potentially be used in the chemical industry as an intermediate in the production of a variety of chemicals, including hexanoic acid and other aldehydes .
Environmental Science
Biochemistry
In the field of biochemistry, Hexanal-d12 could potentially be used in the study of lipid oxidation processes. A method for hexanal determination in oil, potato chips, and mayonnaise matrices with high fat content was developed .
Lipid Oxidation Studies
Hexanal-d12 can be used in the study of lipid oxidation processes. It can be used to monitor volatile and nonvolatile carbonyl compounds generated from lipids . This can be particularly useful in food science and biochemistry for understanding the mechanisms of lipid oxidation and its effects on food quality .
Stable Isotope Labeling
Hexanal-d12, being a stable isotope, can be used in stable isotope labeling studies. This technique is used in various fields such as biochemistry, pharmacology, and environmental science to trace the passage of the isotope through a reaction or a metabolic pathway .
Sensory Studies
Given that Hexanal has a characteristic odor, Hexanal-d12 could potentially be used in sensory studies related to odor perception and flavor chemistry .
Chemical Synthesis
Hexanal-d12 could be used as a starting material or intermediate in the synthesis of other deuterated compounds .
Analytical Chemistry
In analytical chemistry, Hexanal-d12 could be used as an internal standard for the quantification of Hexanal or other related compounds by techniques such as gas chromatography or mass spectrometry .
Environmental Monitoring
Hexanal-d12 could potentially be used in environmental monitoring studies, for example, to track the fate and transport of Hexanal in the environment .
Hexanal-d12, also known as dodeuterated hexanal, is a stable isotopologue of hexanal, characterized by the molecular formula and a molecular weight of 112.23 g/mol. It is an aldehyde compound that features deuterium atoms replacing hydrogen in the hexanal structure, making it useful in various analytical applications, particularly in nuclear magnetic resonance spectroscopy and mass spectrometry. The compound is recognized by its CAS Registry Number 1219803-74-3 and has applications in research and development settings due to its unique isotopic labeling properties .
Hexanal-d12's primary function lies in its interaction with NMR spectroscopy. The deuterium substitution minimizes interference from proton signals, allowing researchers to observe the remaining protons in a molecule with greater clarity. This improved resolution helps elucidate the structure and dynamics of complex molecules in various scientific fields like organic chemistry, biochemistry, and materials science [, ].
- Oxidation: Hexanal-d12 can be oxidized to form hexanoic acid-d12, which involves the conversion of the aldehyde functional group to a carboxylic acid .
- Reduction: It can also undergo reduction to form hexanol-d12.
- Condensation Reactions: Hexanal-d12 can react with alcohols or amines to form hemiacetals or imines, respectively.
These reactions are essential for synthesizing various derivatives and for studying reaction mechanisms involving aldehydes .
While specific biological activity data for hexanal-d12 is limited, its parent compound, hexanal, exhibits notable biological properties. Hexanal has been studied for its potential antimicrobial and antifungal activities. The presence of deuterium in hexanal-d12 may influence its metabolic pathways and biological interactions, although more research is needed to elucidate these effects fully .
Hexanal-d12 can be synthesized through several methods:
- Deuterated Aldehyde Synthesis: One common method involves the reaction of deuterated reagents with appropriate carbon sources. For example, using deuterated lithium aluminum hydride as a reducing agent on hexanoic acid could yield hexanal-d12.
- Isotopic Exchange: Another method may involve isotopic exchange processes where hydrogen atoms are replaced with deuterium in a controlled environment.
- Chemical Synthesis from Hexanoic Acid: Hexanoic acid can be converted to its corresponding aldehyde through oxidation processes using deuterated oxidizing agents .
Hexanal-d12 has several applications:
- Analytical Chemistry: It serves as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its unique isotopic signature.
- Research: Used in metabolic studies to trace pathways involving fatty acids and aldehydes.
- Flavor and Fragrance Industry: Its isotopically labeled form can be used to study the behavior of flavor compounds in food chemistry .
Interaction studies involving hexanal-d12 primarily focus on its role as a tracer in metabolic pathways. Its unique isotopic labeling allows researchers to track the compound's fate within biological systems without interference from naturally occurring hexanal. This capability is particularly valuable in pharmacokinetic studies and the investigation of lipid metabolism .
Hexanal-d12 shares similarities with several other compounds, particularly those within the aldehyde family. Below is a comparison highlighting its uniqueness:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| Hexanal | C6H12O | Non-deuterated form; widely studied for biological activity. |
| Heptanal | C7H14O | One carbon longer; exhibits similar reactivity but different properties. |
| Pentanal | C5H10O | One carbon shorter; used in similar applications but less prevalent. |
| Octanal | C8H16O | One carbon longer; used in flavoring but has distinct sensory properties. |
| Decanal | C10H20O | Two carbons longer; known for its strong odor and use in fragrances. |
Hexanal-d12's distinction lies in its isotopic labeling, which enhances its utility in analytical techniques while maintaining the chemical reactivity characteristic of aldehydes .








